1-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-3-[(3,3,5-trimethylcyclohexyl)oxy]propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of piperazine, which is a common structural motif found in agrochemicals and pharmaceuticals . Piperazine derivatives have been used in a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel ® (-)-1- [ (4-chlorophenyl)phenylmethyl]piperazine derivatives were designed, synthesized, and tested for in vivo anti-allergic activities . The target compounds were designed and synthesized where part C of levocetirizine was replaced with sulfonamides, Part A was unchanged, and Part B was kept either two or three carbons long .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as HRMS, IR, 1H and 13C NMR experiments . An X-ray structure of a representative compound bound in the AKR1C3 active site showed H-bonding between the carbonyl oxygen of the drug and Tyr55 and His117 in the ‘oxyanion hole’ of the enzyme, with the piperazine bridging unit providing the correct twist to allow the terminal benzene ring to occupy the lipophilic pocket and align with Phe311 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described in the literature . The incorporation of the piperazine ring into biologically active compounds can be accomplished through a Mannich reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using techniques such as HRMS, IR, 1H and 13C NMR experiments . For instance, one of the compounds had a yield of 40%, melting point of 97–99°C, and specific rotation [α] 30 D: −8.80 (c = 1, EtOH) .Wirkmechanismus
Target of Action
The primary target of this compound is the histamine H1 receptor . This receptor plays a crucial role in mediating allergic reactions and inflammatory responses.
Mode of Action
The compound exhibits high specific affinity for the histamine H1 receptor . By binding to this receptor, it can inhibit the action of histamine, a compound that is released by cells in response to injury and in allergic and inflammatory reactions. This results in the alleviation of symptoms associated with these reactions.
Biochemical Pathways
The compound affects the biochemical pathway involving histamine and its H1 receptor. Histamine, when bound to the H1 receptor, triggers a cascade of reactions leading to inflammation and allergic responses. By inhibiting this interaction, the compound can prevent or reduce these responses .
Pharmacokinetics
Piperazine, a structural motif in this compound, is known to positively modulate the pharmacokinetic properties of a drug substance . .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the reduction of inflammation and allergic responses. By inhibiting the action of histamine on the H1 receptor, the compound can alleviate symptoms such as itching, redness, swelling, and other allergic reactions .
Safety and Hazards
Zukünftige Richtungen
The future directions for research on this compound could include further exploration of its potential therapeutic applications, particularly given the interest in piperazine derivatives as potential drugs for a variety of disease states . Additionally, more research could be done to fully understand the mechanism of action of this compound and similar compounds .
Eigenschaften
IUPAC Name |
1-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-3-(3,3,5-trimethylcyclohexyl)oxypropan-2-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H37ClN2O2.2ClH/c1-18-12-22(14-23(2,3)13-18)28-17-21(27)16-26-10-8-25(9-11-26)15-19-4-6-20(24)7-5-19;;/h4-7,18,21-22,27H,8-17H2,1-3H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGYGVDSIJWPPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)OCC(CN2CCN(CC2)CC3=CC=C(C=C3)Cl)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39Cl3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(4-Chlorobenzyl)piperazin-1-yl)-3-((3,3,5-trimethylcyclohexyl)oxy)propan-2-ol dihydrochloride |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.